N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide
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Overview
Description
N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide is a complex organic compound with a unique structure that includes a purine base, a cyclohexyl group, and a dihydroxy oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often involving the use of strong acids or bases as catalysts.
Final Coupling: The final step involves coupling the purine base with the cyclohexyl-substituted oxolane ring under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine: Shares the purine base structure but lacks the cyclohexyl and oxolane groups.
Guanosine: Another purine derivative with a different functional group arrangement.
Cyclohexylamine: Contains the cyclohexyl group but lacks the purine base and oxolane ring.
Uniqueness
N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide is unique due to its combination of a purine base, cyclohexyl group, and dihydroxy oxolane ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
75930-32-4 |
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Molecular Formula |
C19H27N7O6 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C19H27N7O6/c27-12-13(28)18(26-9-24-11-15(26)22-8-23-16(11)29)32-14(12)17(30)20-6-7-21-19(31)25-10-4-2-1-3-5-10/h8-10,12-14,18,27-28H,1-7H2,(H,20,30)(H2,21,25,31)(H,22,23,29) |
InChI Key |
BBTOGTFOLKHJKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCNC(=O)C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O |
Origin of Product |
United States |
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